molecular formula C22H14CaN2O6S B13748169 calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate CAS No. 29779-09-7

calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate

Cat. No.: B13748169
CAS No.: 29779-09-7
M. Wt: 474.5 g/mol
InChI Key: XSEWRWVTXCZMMB-UHFFFAOYSA-L
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Description

Calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate, also known as Lithol Rubin BCA, is a calcium salt pigment. It is widely used in various industries due to its vibrant red color and stability. The compound has a molecular formula of C18H12N2Na2O6S and a molecular weight of 430.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate typically involves the diazotization of 3-carboxy-2-oxidonaphthalen-1-ylamine followed by coupling with naphthalen-1-ylmethanesulfonate under controlled conditions. The reaction is carried out in an acidic medium to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo group can yield amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes. The sulfonate group enhances the solubility and stability of the compound in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate is unique due to its specific molecular structure, which imparts distinct electronic properties and stability. Its vibrant red color and compatibility with various industrial processes make it a preferred choice over other similar compounds .

Properties

CAS No.

29779-09-7

Molecular Formula

C22H14CaN2O6S

Molecular Weight

474.5 g/mol

IUPAC Name

calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate

InChI

InChI=1S/C22H16N2O6S.Ca/c25-21-17(22(26)27)11-14-6-2-4-8-16(14)20(21)24-23-19-10-9-13-5-1-3-7-15(13)18(19)12-31(28,29)30;/h1-11,25H,12H2,(H,26,27)(H,28,29,30);/q;+2/p-2

InChI Key

XSEWRWVTXCZMMB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CS(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2]

Origin of Product

United States

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